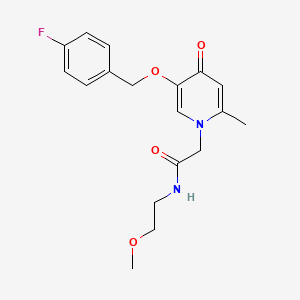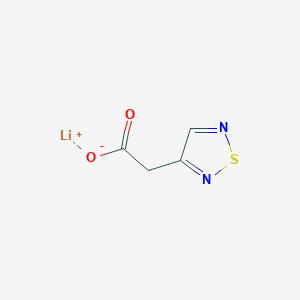![molecular formula C17H20N6O2 B2827669 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021025-74-0](/img/structure/B2827669.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
作用机制
Target of Action
Similar compounds with a piperidine moiety have been found to exhibit significant pharmacological activity . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Compounds with similar structures have been found to exhibit anti-inflammatory properties . They showed the highest IC50 values for COX-1 inhibition . This suggests that the compound might interact with its targets, leading to changes in their function and potentially resulting in anti-inflammatory effects.
Biochemical Pathways
Based on the potential anti-inflammatory effects, it can be inferred that the compound might affect pathways related to inflammation and immune response .
Pharmacokinetics
The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
Similar compounds have shown substantial antiviral activity and anti-inflammatory properties .
Action Environment
The design and development of new drugs with potential antimicrobial activity are needed, and the best practice to develop new molecules is the modification of the structure of the existing drug molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes:
The formation of a pyrazolopyrimidine core via cyclization reactions.
Introduction of the piperidinyl group through nucleophilic substitution reactions.
Attachment of the furan-2-carboxamide moiety via amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).
The reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or dimethylformamide, and catalysts or coupling agents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis machines that can handle multi-step processes efficiently. The choice of solvent, temperature control, and purification steps such as crystallization or chromatography are optimized for large-scale production to ensure consistency and cost-effectiveness.
化学反应分析
Types of Reactions
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be achieved using agents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitutions can modify the functional groups present on the pyrazolopyrimidine or furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, substituted compounds with altered functional groups, and intermediate compounds that can be further processed for specific applications.
科学研究应用
Chemistry
In chemistry, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
This compound exhibits interesting biological properties, making it a candidate for studying cellular processes and interactions. It can be used in biochemical assays to investigate enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its role in targeting specific molecular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used as a precursor in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.
相似化合物的比较
Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Contains a benzamide group instead of a furan carboxamide.
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)imidazole-2-carboxamide: Features an imidazole ring instead of a furan ring.
Uniqueness
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its specific combination of a pyrazolopyrimidine core with a furan carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Conclusion
This compound is a fascinating compound with a wide range of applications across multiple fields. Its unique structure, versatile chemical reactivity, and potential biological activities make it an important subject of scientific investigation.
属性
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWVBLCWTKJTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2827594.png)
![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)
![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)

![6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)
